Paricalcitol Glucuronide

Overview

Description

Paricalcitol is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure . The chemical formula of Paricalcitol is C27H44O3 .

Synthesis Analysis

A novel strategy was developed for the preparation of paricalcitol via seven-step chemical transformation and one-step microbial transformation .Molecular Structure Analysis

The molecular structure of Paricalcitol is complex, with a molar mass of 416.646 g·mol −1 . Further detailed analysis of the molecular structure of Paricalcitol Glucuronide is not available in the retrieved data.Chemical Reactions Analysis

The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical and Chemical Properties Analysis

Paricalcitol is a small molecule with a weight average of 416.6365 and a monoisotopic weight of 416.329045274 . Further detailed analysis of the physical and chemical properties of this compound is not available in the retrieved data.Scientific Research Applications

Renal Protection and Kidney Injury

Paricalcitol, a biologically active chemical that targets vitamin D receptors, has been shown to have significant protective effects against acute kidney injury (AKI) in mice. It reduces oxidative injury and inflammation in the kidneys through the activation of the Nrf2/HO-1 signaling pathway, leading to improved renal function and reduced renal tissue damage (Wang et al., 2023).

Cardiovascular and Atherosclerotic Effects

Research has demonstrated the protective effects of paricalcitol on aortic oxidative injury in atherosclerotic mice. This vitamin D analog, in combination with the angiotensin-converting enzyme inhibitor enalapril, has been found effective in preventing atherosclerotic plaque formation and reducing inflammation and oxidative damage in the aorta (Husain et al., 2010).

Anti-Inflammatory and Immunomodulatory Effects

Paricalcitol exerts significant anti-inflammatory effects in patients undergoing hemodialysis, reducing oxidative stress and inflammation, which are key factors leading to cardiovascular damage. This indicates its potential as a therapeutic agent in conditions associated with inflammation and oxidative stress (Izquierdo et al., 2012).

Antitumor Potential

Studies have also explored the antitumor potential of paricalcitol, particularly in the context of uterine fibroids and other cancers. Paricalcitol has been found to inhibit the proliferation of human uterine fibroid cells and reduce tumor size in animal models, suggesting its potential as a noninvasive medical treatment for uterine fibroids (Halder et al., 2014).

Renal Transplantation and Hyperparathyroidism

In the context of renal transplantation, paricalcitol has shown promise in managing secondary hyperparathyroidism. It effectively reduces serum parathyroid hormone levels and proteinuria, indicating its usefulness in post-transplant care (Trillini et al., 2015).

Diabetic Nephropathy

Paricalcitol has been evaluated for its role in managing diabetic nephropathy, demonstrating effectiveness in reducing proteinuria and improving kidney function. This suggests its potential as an adjunctive therapy in treating diabetic kidney complications (Schuster, Al-Makki, & Shepler, 2019).

Mechanism of Action

Target of Action

Paricalcitol Glucuronide primarily targets the Vitamin D Receptor (VDR) . VDRs are nuclear receptors found in various tissues, including the kidneys, parathyroid glands, intestines, and bones. These receptors play a crucial role in regulating calcium and phosphate homeostasis and parathyroid hormone (PTH) levels .

Mode of Action

This compound, a metabolite of Paricalcitol, binds to VDRs with high affinity. Upon binding, it activates the receptor, leading to the modulation of gene expression. This activation results in the suppression of PTH synthesis and secretion, thereby helping to manage secondary hyperparathyroidism, particularly in patients with chronic kidney disease .

Biochemical Pathways

The activation of VDR by this compound influences several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : The compound is primarily excreted via feces (74%) and urine (16%), with a half-life of 14-20 hours .

Result of Action

At the molecular level, this compound’s action results in decreased PTH levels, improved calcium and phosphate balance, and enhanced bone mineralization. At the cellular level, it promotes the expression of genes involved in calcium transport and bone formation, while inhibiting those involved in PTH synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, acidic environments may affect its absorption and bioavailability. Additionally, interactions with other medications, particularly those affecting liver enzymes, can alter its metabolism and efficacy .

Safety and Hazards

Paricalcitol is classified as having acute toxicity - Category 1, Oral; Acute toxicity - Category 3, Dermal; Carcinogenicity, Category 2; and Reproductive toxicity, Category 2 . It is also suspected of causing cancer and damaging fertility or the unborn child . It is fatal if swallowed and toxic in contact with skin .

Biochemical Analysis

Biochemical Properties

Paricalcitol interacts with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression . Upon binding to the VDR, Paricalcitol activates the receptor, leading to the transcription of genes that control calcium homeostasis and cell differentiation . The glucuronidation of Paricalcitol may alter these interactions, potentially affecting its binding affinity and subsequent biological activity .

Cellular Effects

Paricalcitol influences various cellular processes, primarily through its interaction with the VDR . It plays a crucial role in maintaining calcium homeostasis, impacting cell signaling pathways, and gene expression . The glucuronidation of Paricalcitol could potentially modify these effects, although specific studies on Paricalcitol Glucuronide are currently lacking.

Molecular Mechanism

Paricalcitol’s mechanism of action involves binding to the VDR, leading to the activation of vitamin D responsive genes . This can result in effects such as the suppression of parathyroid hormone synthesis . The glucuronidation of Paricalcitol could potentially alter its binding interactions with the VDR and other biomolecules, thereby influencing its mechanism of action .

Temporal Effects in Laboratory Settings

The parent compound, Paricalcitol, has been shown to effectively reduce parathyroid hormone levels in patients with chronic kidney disease .

Dosage Effects in Animal Models

Studies on Paricalcitol have shown its effectiveness in reducing parathyroid hormone levels in a dose-dependent manner .

Metabolic Pathways

Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4 . The glucuronidation of Paricalcitol would involve the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the addition of glucuronic acid to a variety of substrates .

Transport and Distribution

Paricalcitol is primarily excreted via hepatobiliary excretion . The transport and distribution of this compound within cells and tissues would likely involve various transport proteins, particularly those involved in the transport of glucuronides .

Subcellular Localization

The parent compound, Paricalcitol, is known to bind to the VDR, which is located in the cell nucleus . The glucuronidation of Paricalcitol could potentially influence its subcellular localization.

Properties

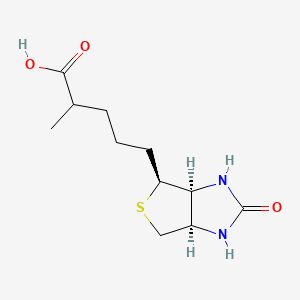

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXNIVOZPYUJN-ILMLGNIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858277 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260588-15-5 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)